N-(2-Amino-1,3-benzothiazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-1,3-benzothiazol-4-yl)thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds that contain a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea typically involves the reaction of 2-aminobenzothiazole with thiourea. One common method involves the use of ethanol as a solvent and heating the reaction mixture under reflux conditions . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1,3-benzothiazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-(2-Amino-1,3-benzothiazol-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways. Molecular docking studies have shown that it can bind to the active sites of enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(2-Amino-1,3-benzothiazol-4-yl)thiourea.
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
This compound is unique due to the presence of both amino and thiourea functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
544704-27-0 |
---|---|
Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(2-amino-1,3-benzothiazol-4-yl)thiourea |
InChI |
InChI=1S/C8H8N4S2/c9-7(13)11-4-2-1-3-5-6(4)12-8(10)14-5/h1-3H,(H2,10,12)(H3,9,11,13) |
InChI Key |
AJLFOCBHDMBLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.